5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole
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Overview
Description
5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, an ethoxy group at the 5-position, an ethyl group at the 1-position, and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursorsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-1H-pyrazole: Lacks the ethoxy and ethyl groups, making it less complex.
3,5-Diphenyl-1H-pyrazole: Contains two phenyl groups, differing in substitution pattern.
Uniqueness
5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential biological activity .
Properties
CAS No. |
62072-16-6 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-ethoxy-1-ethyl-3-phenylpyrazole |
InChI |
InChI=1S/C13H16N2O/c1-3-15-13(16-4-2)10-12(14-15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
VITXMMRUXBHXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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